molecular formula C20H23NO4 B2577944 Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate CAS No. 102638-44-8

Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate

Cat. No.: B2577944
CAS No.: 102638-44-8
M. Wt: 341.407
InChI Key: COLWBDRSFNFVGA-UHFFFAOYSA-N
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Description

Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate (CAS 102638-44-8) is a synthetic organic compound with the molecular formula C20H23NO4 and a molecular weight of 341.41 g/mol . It serves as a versatile protected intermediate in organic synthesis and medicinal chemistry research. Compounds featuring the N-benzyloxycarbamate structure, as seen in this molecule, are valuable precursors in the synthesis of functionalized hydroxamic acids, which are an important class of chelators for metal ions like Fe(III) and have applications in therapeutic, diagnostic, and separation chemistry . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet for proper handling information. This compound has a GHS signal word of "Warning" and hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylaminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-7-10-16(12-17)13-21-19(23)24-14-15-8-5-4-6-9-15/h4-12H,13-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLWBDRSFNFVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate typically involves the reaction of benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce corresponding oxides.

Scientific Research Applications

Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituents Molecular Weight Key Applications
Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate 220851-46-7 Boc at 3-position, benzyl carbamate 385.43 g/mol Peptide synthesis, β-tryptase inhibitors
tert-Butyl 3-(bromomethyl)benzylcarbamate 220364-34-1 Bromomethyl at 3-position 340.23 g/mol Alkylating agent, intermediate for cross-coupling
tert-Butyl 4-(bromomethyl)benzylcarbamate 187283-17-6 Bromomethyl at 4-position 340.23 g/mol Polymer chemistry, bioactive probes
tert-Butyl 3-cyano-5-methylbenzylcarbamate N/A Cyano and methyl at 3,5-positions 260.30 g/mol Material science (polymers, coatings)
tert-Butyl 3-amino-4-fluorobenzylcarbamate 657409-24-0 Amino and fluoro at 3,4-positions 240.27 g/mol Pharmaceutical intermediates

Reactivity and Stability

  • Bromomethyl Derivatives : Compounds like tert-Butyl 3-(bromomethyl)benzylcarbamate exhibit enhanced reactivity due to the bromine atom, enabling nucleophilic substitutions (e.g., Suzuki couplings) . However, the 3-bromomethyl isomer (CAS 220364-34-1) shows lower steric hindrance compared to the 4-bromomethyl analogue (CAS 187283-17-6), leading to faster reaction kinetics in alkylation .
  • Cyano and Amino Derivatives: The cyano group in tert-Butyl 3-cyano-5-methylbenzylcarbamate enhances thermal stability, making it suitable for high-performance polymers . In contrast, the amino-fluoro variant (CAS 657409-24-0) is prone to oxidation, requiring inert atmospheres for storage .

Research Findings

  • β-Tryptase Inhibition : this compound derivatives demonstrated sub-micromolar activity in β-tryptase inhibition, attributed to their ability to occupy the enzyme’s hydrophobic pockets .
  • Material Science: tert-Butyl 3-cyano-5-methylbenzylcarbamate was incorporated into polyurethane coatings, improving tensile strength by 20% compared to non-cyano analogues .

Biological Activity

Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including antitubercular properties, cytotoxicity, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is part of the carbamate class of organic compounds. Its structure features a benzyl group linked to a tert-butoxycarbonyl moiety and another benzyl group through a carbamate linkage. This configuration is significant for its biological interactions and pharmacological properties.

Antitubercular Activity

Recent studies have highlighted the antitubercular activity of related compounds, particularly those in the carbamate family. For instance, derivatives like (3-benzyl-5-hydroxyphenyl)carbamate have shown promising results against Mycobacterium tuberculosis (Mtb) strains, including multidrug-resistant variants.

In Vitro Studies

A study investigated various carbamate derivatives for their minimum inhibitory concentrations (MIC) against Mtb strains. The findings are summarized in Table 1:

CompoundMIC (µg/mL)Comments
3a50Less active than analogs
3b100Loss of activity with substitution
3d10Better activity observed
3f5Improved activity with ethyl carbamate
INH0.1Positive control

The compound 3l , a derivative closely related to this compound, demonstrated significant in vitro efficacy with MIC values ranging from 2 to 8 µg/mL against both Mtb H37Rv and clinically isolated multidrug-resistant strains .

In Vivo Studies

In vivo experiments using mouse models infected with Mtb H37Ra showed that compound 3l administered at a dosage of 100 mg/kg/day resulted in a notable reduction of bacterial loads in the lungs, with a decrease of approximately 1.3 log compared to untreated controls. This suggests strong therapeutic potential for similar carbamate derivatives .

Cytotoxicity Assessment

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. The cytotoxic effects of benzyl carbamates were assessed on various cancer cell lines, including A549 cells (lung cancer). While some derivatives exhibited moderate cytotoxicity, the relationship between structure and cytotoxicity was not entirely linear, indicating that further structural optimization may enhance selectivity and reduce toxicity .

The mechanism by which benzyl carbamates exert their biological effects is an area of ongoing research. Preliminary findings suggest that these compounds may interfere with specific cellular pathways involved in bacterial survival and proliferation. For example, the inhibition of certain enzymes critical for bacterial cell wall synthesis could be a contributing factor to their antitubercular activity .

Q & A

Q. What are the standard synthetic routes for Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate, and how are intermediates purified?

The compound is typically synthesized via a multi-step approach. A common method involves reacting 3-aminobenzyl derivatives with tert-butyl chloroformate under anhydrous conditions (e.g., dichloromethane as a solvent, 0–5°C, with a base like triethylamine). The benzyl carbamate group is introduced using benzyl chloroformate. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Key intermediates, such as tert-butyl-protected amines, require strict anhydrous conditions to avoid deprotection .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the tert-butoxycarbonyl (Boc) and benzyl carbamate moieties (e.g., Boc carbonyl signal at ~165 ppm in ¹³C NMR).
  • HPLC (≥95% purity) with UV detection at 254 nm.
  • Mass spectrometry (ESI or EI) to verify the molecular ion peak at m/z 341.4 (calculated for C20H23N2O4).
  • FT-IR to identify carbamate C=O stretches (~1700 cm⁻¹) .

Q. What are the recommended storage and handling practices for this compound?

Store in sealed, moisture-resistant containers at 2–8°C under inert gas (argon or nitrogen). Avoid prolonged exposure to light, humidity, or acidic/basic environments to prevent Boc deprotection. Handling requires PPE (gloves, lab coat) and fume hood use due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during Boc protection of benzylcarbamate derivatives?

Yield optimization involves:

  • Stoichiometric control : Use 1.1–1.3 equivalents of tert-butyl chloroformate to minimize side reactions.
  • Temperature : Maintain 0–5°C during Boc introduction to reduce carbamate hydrolysis.
  • Catalysis : Add DMAP (4-dimethylaminopyridine, 0.1 eq) to accelerate carbamate formation.
  • Workup : Extract unreacted reagents with dilute HCl (pH 3–4) to isolate the product. Reported yields for analogous compounds reach 81% under optimized conditions .

Q. How can contradictions in reported spectral data for Boc-protected carbamates be resolved?

Discrepancies in NMR or MS data often arise from:

  • Solvent effects : Compare spectra acquired in the same solvent (e.g., CDCl3 vs. DMSO-d6).
  • Rotameric states : Boc groups can cause splitting in ¹H NMR signals; use variable-temperature NMR to confirm.
  • Impurity profiles : Cross-validate with LC-MS to rule out byproducts (e.g., deprotected amines). Example: A 2021 study resolved conflicting ¹³C NMR assignments for Boc carbamates using 2D HSQC experiments .

Q. What experimental strategies elucidate the reaction mechanisms of tert-butoxycarbonyl group removal in carbamates?

Mechanistic studies employ:

  • Acid titration : Monitor Boc deprotection kinetics via HCl/dioxane (e.g., TLC or in-situ IR).
  • Isotopic labeling : Use <sup>18</sup>O-labeled Boc groups to track carbonyl oxygen fate during hydrolysis.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to assess transition states for acid-catalyzed cleavage.
  • Competitive experiments : Compare cleavage rates in trifluoroacetic acid (TFA) vs. HCl to identify protonation pathways .

Q. In drug development, how is this compound used to study enzyme inhibition?

The compound serves as a precursor for protease inhibitors (e.g., thrombin or trypsin-like enzymes). Methodologies include:

  • Structure-activity relationship (SAR) studies : Modify the benzyl or Boc group to test inhibition potency.
  • Enzyme assays : Measure IC50 values using fluorogenic substrates (e.g., AMC-labeled peptides).
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., AutoDock Vina) to prioritize synthetic targets .

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